molecular formula C20H18N2O2 B14663631 Benzyl 2,2-diphenylhydrazine-1-carboxylate CAS No. 37637-38-0

Benzyl 2,2-diphenylhydrazine-1-carboxylate

Cat. No.: B14663631
CAS No.: 37637-38-0
M. Wt: 318.4 g/mol
InChI Key: VJBKDXVFRGAVTA-UHFFFAOYSA-N
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Description

Benzyl 2,2-diphenylhydrazine-1-carboxylate is an organic compound that features a benzyl group attached to a hydrazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-diphenylhydrazine-1-carboxylate typically involves the reaction of benzyl chloride with 2,2-diphenylhydrazine in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming this compound oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: this compound oxide

    Reduction: Benzyl 2,2-diphenylhydrazine

    Substitution: Various benzyl-substituted derivatives

Scientific Research Applications

Benzyl 2,2-diphenylhydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 2,2-diphenylhydrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    Benzyl 2,2-diphenylhydrazine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.

    Benzyl 2,2-diphenylhydrazine-1-carboxamide: Contains an amide group instead of a carboxylate, altering its chemical properties and reactivity.

Uniqueness: Benzyl 2,2-diphenylhydrazine-1-carboxylate is unique due to its combination of a benzyl group with a hydrazine derivative and a carboxylate group. This structure provides a balance of reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

37637-38-0

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl N-(N-phenylanilino)carbamate

InChI

InChI=1S/C20H18N2O2/c23-20(24-16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23)

InChI Key

VJBKDXVFRGAVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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